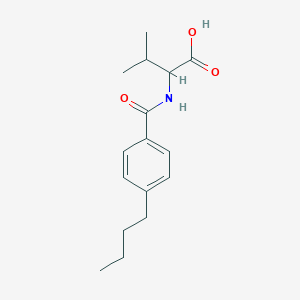![molecular formula C16H14FN5O B6051085 N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]pyrazine-2-carboxamide](/img/structure/B6051085.png)
N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]pyrazine-2-carboxamide, also known as FLAP inhibitor, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a selective inhibitor of 5-lipoxygenase-activating protein (FLAP), which is an enzyme involved in the production of leukotrienes. Leukotrienes are inflammatory mediators that play a role in the development of various diseases, including asthma, arthritis, and cancer.
Mécanisme D'action
N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]pyrazine-2-carboxamide is a selective inhibitor of N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]pyrazine-2-carboxamide, which is an enzyme involved in the production of leukotrienes. Leukotrienes are inflammatory mediators that play a role in the development of various diseases, including asthma, arthritis, and cancer. By inhibiting N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]pyrazine-2-carboxamide, N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]pyrazine-2-carboxamide reduces the production of leukotrienes, thereby reducing inflammation.
Biochemical and Physiological Effects:
N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]pyrazine-2-carboxamide has been shown to have anti-inflammatory effects in various animal models. In a study conducted on rats, N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]pyrazine-2-carboxamide was found to reduce the production of leukotrienes and improve lung function in a model of asthma. In another study conducted on mice, N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]pyrazine-2-carboxamide was found to reduce the severity of arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]pyrazine-2-carboxamide is its selectivity for N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]pyrazine-2-carboxamide. This compound has been shown to have minimal effects on other enzymes involved in the production of leukotrienes, which reduces the risk of side effects. However, one of the limitations of this compound is its low solubility, which can make it difficult to use in experiments.
Orientations Futures
There are several future directions for the study of N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]pyrazine-2-carboxamide. One area of research is the development of new N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]pyrazine-2-carboxamide inhibitors with improved solubility and potency. Another area of research is the investigation of the potential therapeutic applications of N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]pyrazine-2-carboxamide inhibitors in the treatment of various inflammatory diseases, including asthma, arthritis, and inflammatory bowel disease. Additionally, the role of N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]pyrazine-2-carboxamide in the development of cancer is an area of research that requires further investigation.
Méthodes De Synthèse
The synthesis of N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]pyrazine-2-carboxamide has been reported in the literature. One of the most common methods involves the reaction of 4-fluorobenzyl bromide with 3-methyl-1H-pyrazole-5-carboxylic acid in the presence of a base, followed by the reaction of the resulting intermediate with 2-chloropyrazine. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]pyrazine-2-carboxamide has been extensively studied for its potential therapeutic applications. One of the main areas of research is the development of new anti-inflammatory drugs. N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]pyrazine-2-carboxamide inhibitors have been shown to reduce the production of leukotrienes, which are involved in the inflammatory response. Therefore, these compounds have the potential to be used in the treatment of various inflammatory diseases, including asthma, arthritis, and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-[2-[(4-fluorophenyl)methyl]-5-methylpyrazol-3-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O/c1-11-8-15(20-16(23)14-9-18-6-7-19-14)22(21-11)10-12-2-4-13(17)5-3-12/h2-9H,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYPLOFNJVTZGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=NC=CN=C2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-hydroxycyclohexyl)methyl]-1-(2-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6051003.png)
![2-(cyclobutylcarbonyl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6051008.png)
![{1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B6051012.png)
![1-(4-chlorobenzyl)-N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6051013.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-2-methoxy-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6051025.png)
![N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-thienyl)propanamide](/img/structure/B6051029.png)
![methyl 2-({N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B6051037.png)
![methyl 5-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate](/img/structure/B6051049.png)

![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1-phenylcyclopentanecarboxamide](/img/structure/B6051063.png)
![2-hydroxybenzaldehyde [4-[(2,3-dimethylphenyl)amino]-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B6051071.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B6051072.png)
![(3,4-dimethoxyphenyl){1-[2-(dimethylamino)benzoyl]-3-piperidinyl}methanone](/img/structure/B6051077.png)
![1-benzyl-4-{[1-(3-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B6051106.png)